
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound "3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide" and its analogs have been synthesized and studied for their potential applications in various therapeutic areas.
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to "3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide," often involves the Michael addition of acrylonitrile to diphenylpyrazole followed by reductive alkylation (Bailey et al., 1985). This method has identified potential antidepressants with reduced side effects.
Molecular Structure Analysis
Molecular structure analysis, using techniques such as X-ray diffraction and spectroscopy, helps determine the geometric and electronic configuration of the compounds. For example, the molecular structure of related pyrazole derivatives has been optimized using density functional theory (DFT) methods, revealing insights into their stability and intramolecular interactions (Sivakumar et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including alkylation and ring closure, to generate a structurally diverse library of compounds. These reactions are essential for modifying the chemical properties and enhancing the biological activity of the molecules (Roman, 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the pharmaceutical application of pyrazole derivatives. For instance, the crystal structure of related compounds provides insight into their solid-state arrangement and potential for drug formulation (Hao et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are fundamental to the therapeutic potential of pyrazole derivatives. Studies on these compounds have highlighted their antibacterial, anti-inflammatory, and analgesic activities, among others (Sojitra et al., 2016).
科学的研究の応用
Coordination Chemistry and Supramolecular Structures
Pyrazole derivatives like 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide can serve as ligands in coordination chemistry, forming complexes with metals such as palladium(II) and copper(II). These complexes have been studied for their structures, which can range from supramolecular hydrogen-bonded chains to cyclic dimers, depending on the substituents on the pyrazole and the metal involved. For instance, studies have shown that palladium(II) chloride forms trans-PdCl2(L)2 complexes with certain pyrazole derivatives, demonstrating the ligand's ability to coordinate with metals in a κN-monodentate manner (Palombo et al., 2019).
Synthesis and Characterization of Novel Compounds
Pyrazole derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds. They can undergo various chemical reactions, including Michael addition and reductive alkylation, to produce compounds with potential pharmacological activities. For example, the synthesis of 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives has identified compounds with potential as antidepressants (Bailey et al., 1985).
Anticancer and Antimicrobial Activities
The structural framework of pyrazole derivatives allows for the synthesis of compounds with significant biological activities, including anticancer and antimicrobial properties. For instance, some newly synthesized heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have shown promising anticancer activity, highlighting the potential of pyrazole derivatives in medicinal chemistry (Metwally et al., 2016).
特性
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13(9-10-16-7-5-4-6-8-16)19-18(22)12-11-17-14(2)20-21-15(17)3/h4-8,13H,9-12H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKMQXFJOLDUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

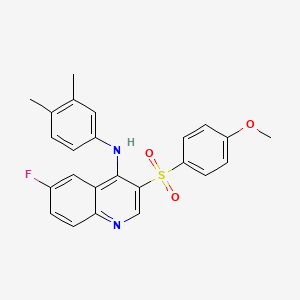

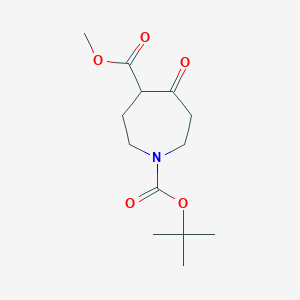
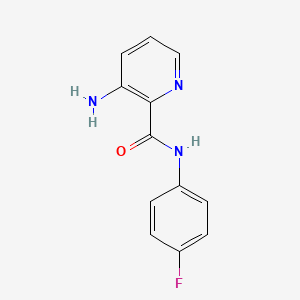
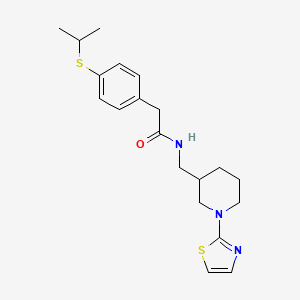
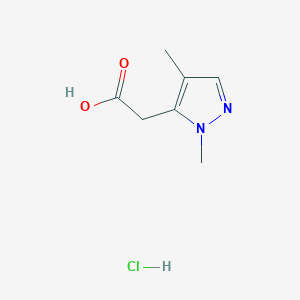
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)
![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)
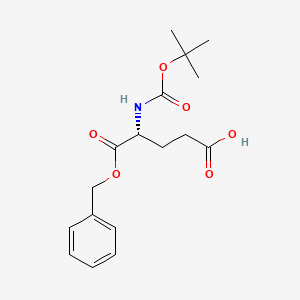

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)
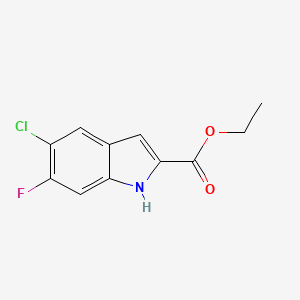
![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)